molecular formula C7H7NO3 B104305 Methyl 5-hydroxynicotinate CAS No. 30766-22-4

Methyl 5-hydroxynicotinate

Cat. No.: B104305
CAS No.: 30766-22-4
M. Wt: 153.14 g/mol
InChI Key: KJJSHOHQQHACLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-hydroxynicotinate can be synthesized through the esterification of 5-hydroxynicotinic acid. One common method involves reacting 5-hydroxynicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the gradual addition of thionyl chloride to a suspension of 5-hydroxynicotinic acid in methanol. The mixture is then heated overnight at 60°C. After the reaction is complete, the mixture is extracted with ethyl acetate, and the organic layers are dried over magnesium sulfate to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of nicotinic acid and its esters, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: Methyl 5-hydroxynicotinate is unique due to its hydroxyl group at the 5-position, which allows for specific chemical reactions and biological activities that are not possible with other nicotinate derivatives. This hydroxyl group also makes it a valuable intermediate in the synthesis of selective cyclooxygenase-2 inhibitors and imino sugars .

Properties

IUPAC Name

methyl 5-hydroxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)5-2-6(9)4-8-3-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJSHOHQQHACLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326624
Record name Methyl 5-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30766-22-4
Record name Methyl 5-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-hydroxypyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 5-hydroxynicotinic acid (10 g, 71.9 mmol) in MeOH (100 mL) was added sulfurous dichloride (1 mL) drop wise over 5 min. The resulting mixture was stirred at room temperature overnight. The resulted solution was added 100 mL of NaHCO3. The precipitate was filtrated and washed with MeOH for several cycles to give 8.5 g of A031-2 (75% yields), which was used for the nest step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1 g of 5-hydroxynicotinic acid, 2 g Amberlyst 15 ion-exchange resin and 150 mL of methanol was heated to reflux with stirring for 24 hrs, cooled, basified with 10% ammonia in methanol, filtered and concentrated under reduced pressure. The residue was taken up in 50 mL of chloroform and dried over MgSO4. Concentration under reduced pressure gave a tan crystalline solid: MS (m+1)=154.1; 1H NMR (400 MHz, CDCl3) 8.68 (s, 1H), 8.32 (s, 1H), 7.72 (s, 1H), 3.94 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-hydroxynicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 5-hydroxynicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 5-hydroxynicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 5-hydroxynicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 5-hydroxynicotinate
Reactant of Route 6
Methyl 5-hydroxynicotinate
Customer
Q & A

Q1: How does Methyl 5-hydroxynicotinate enable the synthesis of complex bicyclic structures?

A1: this compound serves as a precursor to a reactive intermediate, the N-alkyl oxidopyridinium ion. [] This intermediate is formed by first performing an N-methylation of this compound, followed by treatment with a base like triethylamine. The resulting N-alkyl oxidopyridinium ion can then undergo a (4+3) cycloaddition reaction with a diene molecule. This reaction proceeds through a concerted mechanism, meaning the diene adds to the oxidopyridinium ion in a single step. [] This process allows for the rapid and efficient construction of bicyclic nitrogenous structures, which are common motifs found in many natural alkaloids. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.